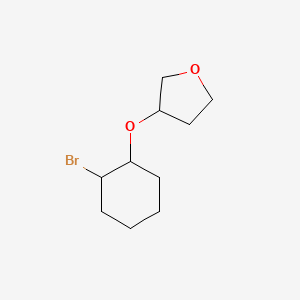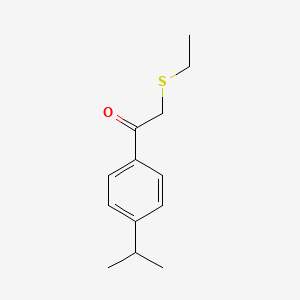
3-Acetamido-6-chloropicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-6-chloropicolinic acid typically involves the acylation of 6-amino-3-chloropicolinic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acylation of the amino group without affecting the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetamido-6-chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The acetamido group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or nitric acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include 3-azido-6-acetamidopyridine and 3-thiocyanato-6-acetamidopyridine.
Oxidation Reactions: Products include 3-nitro-6-acetamidopyridine and 3-nitroso-6-acetamidopyridine.
Reduction Reactions: The major product is 3-amino-6-acetamidopyridine.
Applications De Recherche Scientifique
3-Acetamido-6-chloropicolinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique reactivity.
Mécanisme D'action
The mechanism of action of 3-acetamido-6-chloropicolinic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-6-chloropicolinic acid: Similar structure but with an amino group instead of an acetamido group.
3-Nitro-6-chloropicolinic acid: Contains a nitro group instead of an acetamido group.
3-Thiocyanato-6-chloropicolinic acid: Features a thiocyanato group in place of the acetamido group.
Uniqueness
3-Acetamido-6-chloropicolinic acid is unique due to the presence of both an acetamido group and a chlorine atom on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H7ClN2O3 |
|---|---|
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
3-acetamido-6-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7ClN2O3/c1-4(12)10-5-2-3-6(9)11-7(5)8(13)14/h2-3H,1H3,(H,10,12)(H,13,14) |
Clé InChI |
FYWFWLPZWALYCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(N=C(C=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)


![8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15304206.png)
